Lipophilicity (XLogP3) Profile vs. Key Analogs
N-Ethyl-N-methylpiperidine-4-carboxamide exhibits a computed XLogP3-AA of 0.1, representing an intermediate lipophilicity between the more lipophilic N,N-dimethylpiperidine-4-carboxamide (XLogP3 = 0.8) and the more hydrophilic N-ethylpiperidine-4-carboxamide secondary amide (XLogP3 = −0.1) [1][2]. This 0.7 log unit difference versus the N,N-dimethyl analog and 0.2 log unit difference versus the N-ethyl secondary amide can be critical in lead optimization, as a ΔlogP of 0.5–1.0 is often sufficient to shift a compound between CNS-penetrant and peripherally restricted pharmacokinetic profiles [1].
N,N-dimethyl: 0.8
N-ethyl secondary: −0.1
N-methyl secondary: −0.4
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | N,N-Dimethylpiperidine-4-carboxamide: XLogP3 = 0.8; N-Ethylpiperidine-4-carboxamide (secondary amide): XLogP3 = −0.1; N-Methylpiperidine-4-carboxamide: XLogP3 = −0.4 |
| Quantified Difference | ΔXLogP3 = −0.7 vs. N,N-dimethyl; ΔXLogP3 = +0.2 vs. N-ethyl secondary amide; ΔXLogP3 = +0.5 vs. N-methyl secondary amide |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); validated against the PubChem compound database |
Why This Matters
This intermediate lipophilicity uniquely positions N-ethyl-N-methylpiperidine-4-carboxamide for drug-discovery programs requiring balanced CNS exposure and aqueous solubility, where the N,N-dimethyl analog may be too lipophilic and the secondary amide analogs too polar for membrane permeation.
- [1] PubChem Compound Summary for CID 43263481, N-Ethyl-N-methylpiperidine-4-carboxamide – XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43263481 (accessed April 24, 2026). View Source
- [2] Kuujia.com. Cas no 1903-68-0 (N,N-Dimethylpiperidine-4-carboxamide) – XLogP3 Value. https://www.kuujia.com (accessed April 24, 2026). View Source
